molecular formula C16H21N3O B11388886 1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-ethyl-7-methyl-2-(3-pyridinyl)-

1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-ethyl-7-methyl-2-(3-pyridinyl)-

Cat. No.: B11388886
M. Wt: 271.36 g/mol
InChI Key: JDCUCFJPPVRGDY-UHFFFAOYSA-N
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Description

5-ETHYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and diazatricyclodecane moieties in its structure suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor containing the pyridine and diazatricyclodecane moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ETHYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[331

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-ETHYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and diazatricyclodecane moieties. These interactions may lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-ETHYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE: shares structural similarities with other tricyclic compounds containing pyridine and diazatricyclodecane moieties.

    Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar pyridine structure but different biological activities.

Uniqueness

The uniqueness of 5-ETHYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE lies in its specific tricyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

5-ethyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H21N3O/c1-3-16-10-18-8-15(2,14(16)20)9-19(11-16)13(18)12-5-4-6-17-7-12/h4-7,13H,3,8-11H2,1-2H3

InChI Key

JDCUCFJPPVRGDY-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C

Origin of Product

United States

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